Guanosine-5'-triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

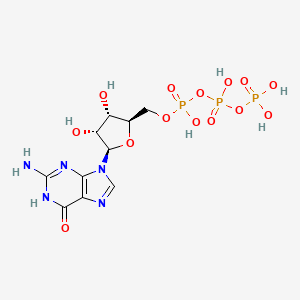

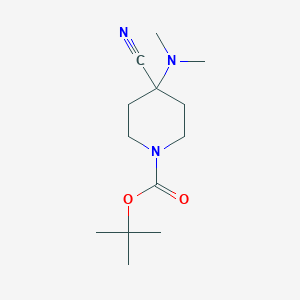

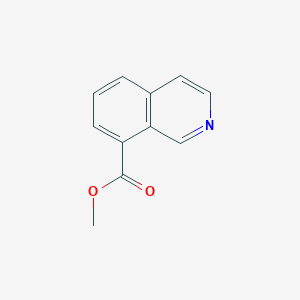

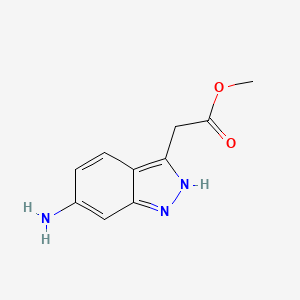

Guanosine-5’-triphosphate (GTP) is a guanine nucleotide containing three phosphate groups esterified to the sugar moiety . It is a purine trinucleotide and a substrate for RNA polymerases and a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases and cell signaling and cycling associated guanine nucleotide exchange factors (GEF) .

Molecular Structure Analysis

GTP has the guanine nucleobase attached to the 1’ carbon of the ribose and it has the triphosphate moiety attached to ribose’s 5’ carbon . The chemical formula of GTP is C10H16N5O14P3 .Physical and Chemical Properties Analysis

GTP appears as a white, lyophilized powder . Its molecular weight is 523.2 (free acid) . The pKa values are 3.3, 6.3, 9.31 .Wissenschaftliche Forschungsanwendungen

Nonenzymatic Glycation of GTP

- Role in Bioenergetics and Metabolism : GTP plays a crucial role in the bioenergetics, metabolism, and signaling of cells. Modifications to its structure can profoundly affect cell survival and function (Li et al., 2007).

Biosynthetic Pathways Enhancement

- GDP-l-Fucose Production : The manipulation of the biosynthetic pathway for guanosine nucleotides in recombinant Escherichia coli has shown significant improvement in GDP-l-fucose production, indicating GTP’s pivotal role in this process (Lee et al., 2012).

Electrooxidation Investigations

- Study in Electrochemical Oxidation : The electrooxidation of guanosine-5′-triphosphate at a pyrolytic graphite electrode was investigated, providing insights into the behavior of GTP in different pH conditions and its potential applications in electrochemical analyses (Goyal & Tyagi, 2005).

Fluorescent Probe Development

- Detection of GTP : A DNAzyme-based label-free fluorescent probe for GTP detection has been developed, showcasing its importance in understanding cellular processes and diseases (Hu et al., 2020).

Hemoglobin Structure Influence

- Impact on Hemoglobin Structure : GTP has been shown to influence the structure of hemoglobin, indicating its potential role in the study of blood-related properties and functions (Rezaei-Zarchi et al., 2012).

GTP Analogs Synthesis

- Synthesis of Nucleotide Analogues : The synthesis and characterization of GTP analogues, like GTPγNH2 and GTPγF, have been explored, highlighting their utility in studying protein-nucleotide interactions and biochemical pathways (Stumber et al., 2002).

Wirkmechanismus

GTP plays a key role in many important biological processes. It serves as a source of energy or an activator of substrates in metabolic reactions, like that of ATP . It is essential to signal transduction, particularly with G-proteins, in second-messenger mechanisms where it is converted to guanosine diphosphate (GDP) through the action of GTPases .

Safety and Hazards

Eigenschaften

CAS-Nummer |

86-01-1 |

|---|---|

Molekularformel |

C10H12N5O14P3-4 |

Molekulargewicht |

519.15 g/mol |

IUPAC-Name |

[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |

InChI-Schlüssel |

XKMLYUALXHKNFT-UUOKFMHZSA-J |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |

| 86-01-1 36051-31-7 56001-37-7 |

|

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

GTP Guanosine Triphosphate Triphosphate, Guanosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)